Cas no 1510728-51-4 (2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one)
![2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one structure](https://ja.kuujia.com/scimg/cas/1510728-51-4x500.png)
2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one 化学的及び物理的性質
名前と識別子
-
- EN300-6829331
- 1510728-51-4
- 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
- 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one
-
- インチ: 1S/C7H8N2O2/c1-9-2-5-6(8-9)3-11-4-7(5)10/h2H,3-4H2,1H3
- InChIKey: OSCVWFJTSCAMRG-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2=CN(C)N=C2C1)=O
計算された属性
- せいみつぶんしりょう: 152.058577502g/mol
- どういたいしつりょう: 152.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 44.1Ų
2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6829331-0.1g |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 0.1g |
$644.0 | 2023-05-25 | |
Enamine | EN300-6829331-0.25g |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 0.25g |
$920.0 | 2023-05-25 | |
Enamine | EN300-6829331-1.0g |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 1g |
$1857.0 | 2023-05-25 | |
1PlusChem | 1P0285R5-100mg |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 100mg |
$858.00 | 2024-06-20 | |
1PlusChem | 1P0285R5-50mg |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 50mg |
$672.00 | 2024-06-20 | |
Aaron | AR0285ZH-10g |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 10g |
$11009.00 | 2023-12-15 | |
1PlusChem | 1P0285R5-250mg |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 250mg |
$1199.00 | 2024-06-20 | |
1PlusChem | 1P0285R5-2.5g |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 2.5g |
$4563.00 | 2024-06-20 | |
Aaron | AR0285ZH-250mg |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 250mg |
$1290.00 | 2023-12-15 | |
Enamine | EN300-6829331-0.5g |
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one |
1510728-51-4 | 95% | 0.5g |
$1449.0 | 2023-05-25 |
2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one 関連文献
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-oneに関する追加情報
Comprehensive Overview of 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one (CAS No. 1510728-51-4): Properties, Applications, and Research Insights
The compound 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one (CAS No. 1510728-51-4) is a heterocyclic organic molecule featuring a fused pyrano[3,4-c]pyrazole scaffold. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential bioactivity and versatility in synthetic chemistry. The presence of both pyran and pyrazole moieties in its backbone contributes to its unique physicochemical properties, making it a valuable intermediate for drug discovery and material science applications.
Recent studies highlight the growing demand for heterocyclic compounds like 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one in the development of novel therapeutics. Researchers are particularly intrigued by its potential as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeting chronic diseases and age-related disorders. Its molecular framework allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry campaigns.
From a synthetic perspective, the preparation of CAS No. 1510728-51-4 often involves multicomponent reactions (MCRs) or cyclization strategies, which are favored for their atom economy and efficiency. The compound’s low molecular weight (MW: ~180 g/mol) and moderate lipophilicity make it suitable for lead optimization in drug design. Analytical characterization typically employs techniques such as NMR spectroscopy, HPLC, and mass spectrometry to ensure purity and structural integrity.
In the context of green chemistry, efforts to synthesize 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one using sustainable catalysts or solvent-free conditions have gained traction. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing. Additionally, computational studies (in silico modeling) are increasingly applied to predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), accelerating its adoption in preclinical research.
The compound’s stability under physiological conditions and its compatibility with high-throughput screening (HTS) platforms further enhance its appeal. Industries are exploring its utility beyond pharmaceuticals, including organic electronics and catalysis, where its π-conjugated system may offer advantages. Patent literature reveals its inclusion in proprietary formulations targeting neurodegenerative diseases and metabolic syndromes, reflecting its broad applicability.
As the scientific community continues to investigate CAS No. 1510728-51-4, collaborations between academia and industry are critical to unlocking its full potential. Open-access databases and AI-driven drug discovery tools are facilitating faster identification of its analogs, addressing unmet medical needs. Future directions may include nanocarrier delivery systems or bioconjugation strategies to enhance its therapeutic efficacy.
In summary, 2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one represents a promising scaffold at the intersection of chemistry and biology. Its multifaceted applications, coupled with advancements in synthetic and analytical technologies, position it as a compound of enduring relevance in scientific innovation.
1510728-51-4 (2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one) 関連製品
- 1805491-16-0(Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)
- 1249995-53-6(3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)
- 1258739-06-8(N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide)
- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)
- 223690-04-8(3-Cyclopropoxy-benzonitrile)
- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)
- 73368-44-2((Acetylamino)(4-amino-3-methoxyphenyl)methylpropanedioic Acid Diethyl Ester)
- 56910-92-0(Benzocisothiazol-4-amine)
- 81012-93-3(thymol blue, sodium salt)



